molecular formula C8H16O B6236852 rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans CAS No. 20476-25-9

rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans

Cat. No. B6236852
CAS RN: 20476-25-9
M. Wt: 128.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,3R)-3-tert-butylcyclobutan-1-ol, trans, is a type of cyclic alcohol. It is a chiral molecule, meaning it can exist in two distinct forms that are mirror images of each other, referred to as enantiomers. This molecule is the trans form of the racemic mixture of the two enantiomers, and is often referred to as (1R,3R)-3-tert-butylcyclobutan-1-ol. This molecule has a wide range of uses in scientific research, and is used in a variety of laboratory experiments.

Scientific Research Applications

Rac-(rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans)-3-tert-butylcyclobutan-1-ol, trans, has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including chiral compounds, polymers, and pharmaceuticals. It is also used as a starting material for the synthesis of other compounds, such as chiral amines and chiral alcohols. In addition, this molecule is used in the preparation of chiral catalysts, which are used in asymmetric synthesis.

Mechanism of Action

Rac-(rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans)-3-tert-butylcyclobutan-1-ol, trans, acts as a nucleophile in organic reactions. It is a strong base, and is able to react with a variety of electrophiles. It can also act as an acid, and can be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
Rac-(this compound)-3-tert-butylcyclobutan-1-ol, trans, has a wide range of biochemical and physiological effects. It has been shown to have antioxidant activity, and may help to protect cells from damage caused by oxidative stress. In addition, it has been shown to have anti-inflammatory activity, and may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

Rac-(rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans)-3-tert-butylcyclobutan-1-ol, trans, is a versatile molecule that can be used in a variety of laboratory experiments. It has a number of advantages, including its ability to act as both an acid and a base, and its ability to act as a nucleophile in organic reactions. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and can be difficult to work with in aqueous solutions.

Future Directions

Rac-(rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans)-3-tert-butylcyclobutan-1-ol, trans, has a wide range of potential future applications in scientific research. It could be used to develop new chiral compounds, and could also be used to synthesize new polymers and pharmaceuticals. In addition, it could be used to develop new chiral catalysts, which could be used in asymmetric synthesis. Finally, it could be used to explore new biochemical and physiological effects, which could lead to the development of new drugs and treatments.

Synthesis Methods

Rac-(rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans)-3-tert-butylcyclobutan-1-ol, trans, can be synthesized through a variety of methods. One of the most common methods is the catalytic hydrogenation of 3-tert-butylcyclobutanone. This method involves the use of a metal catalyst, such as palladium, to reduce the ketone to the desired alcohol. The reaction is typically carried out in a solvent, such as methanol, at a temperature of around 100°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "tert-butylcyclobutanone", "chiral reducing agent", "solvent" ], "Reaction": [ "Dissolve tert-butylcyclobutanone in a suitable solvent.", "Add the chiral reducing agent to the solution and stir at a suitable temperature.", "Monitor the reaction progress using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by standard workup procedures.", "Purify the product by column chromatography or other suitable purification techniques." ] }

CAS RN

20476-25-9

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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